2-Ethyl-3,5-dimethoxypyrazine
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Overview
Description
2-Ethyl-3,5-dimethoxypyrazine is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma, often described as earthy or green, and is found in various natural sources such as bell peppers and certain wines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3,5-dimethoxypyrazine can be synthesized through several methods. One common approach involves the condensation of 2,3-pentanedione with aminoacetone under acidic conditions, followed by methylation using dimethyl sulfate . Another method includes the cyclization of appropriate precursors in the presence of catalysts like palladium or copper .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3,5-dimethoxypyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazines, pyrazine N-oxides, and dihydropyrazine derivatives .
Scientific Research Applications
2-Ethyl-3,5-dimethoxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-Ethyl-3,5-dimethoxypyrazine exerts its effects involves interaction with specific molecular targets and pathways. In insects, it binds to olfactory receptors, triggering a cascade of neural responses that result in alarm behavior . In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
- 2-Ethyl-3,5-dimethylpyrazine
- 2-Ethyl-3,6-dimethylpyrazine
- 2,3-Dimethoxypyrazine
Comparison: 2-Ethyl-3,5-dimethoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Compared to 2-Ethyl-3,5-dimethylpyrazine, it has methoxy groups instead of methyl groups, resulting in different reactivity and aroma profiles .
Properties
CAS No. |
824969-39-3 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-ethyl-3,5-dimethoxypyrazine |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-8(12-3)10-7(11-2)5-9-6/h5H,4H2,1-3H3 |
InChI Key |
NRNMCIVGDGFCHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N=C1OC)OC |
Origin of Product |
United States |
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